
2-(Trifluoromethyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Trifluoromethyl)cyclobutan-1-amine” is a chemical compound with the molecular formula C5H8F3N . It is a solid substance at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-(Trifluoromethyl)cyclobutan-1-amine” were not found, there are general methods for the synthesis of trifluoromethyl amines. One such method involves the trifluoromethylation of secondary amines using CF3SO2Na .Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)cyclobutan-1-amine” consists of a cyclobutane ring with a trifluoromethyl group and an amine group attached . The InChI code for this compound is 1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4-;/m0./s1 .Physical And Chemical Properties Analysis
“2-(Trifluoromethyl)cyclobutan-1-amine” is a solid at room temperature . It has a molecular weight of 139.1189296 .Scientific Research Applications
Synthesis of Trifluoromethylated Cyclobutane Derivatives
Research conducted by Hu et al. (2023) highlights a visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives. This process involves [2+2]-photocycloaddition and water-assisted hydrodebromination, efficiently creating stereodefined trifluoromethylated cyclobutane alcohols, carboxylic acids, and amines. These compounds have shown significant antineoplastic bioactivities, comparable to cisplatin, suggesting potential applications in cancer treatment (Hu et al., 2023).
Catalytic Synthesis of Polysubstituted Aminocyclobutanes
Feng et al. (2019, 2020) developed a method for the diastereo- and enantioselective synthesis of various polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination. This approach is significant for producing biologically active compounds containing amine-substituted cyclobutanes and cyclopropanes, which are prevalent in various medicinal and pharmacological compounds (Feng et al., 2019), (Feng et al., 2020).
[4 + 2]-Annulations of Aminocyclobutanes
Perrotta et al. (2015) reported a [4 + 2]-annulation method between aminocyclobutanes and aldehydes, leading to tetrahydropyranyl amines. This method also facilitates the creation of six-membered ring nucleoside analogues, demonstrating its utility in synthesizing complex molecular structures (Perrotta et al., 2015).
Photocatalytic Dearomative Intermolecular [2 + 2] Cycloaddition
Oderinde et al. (2020) have explored the use of visible-light mediated intermolecular [2 + 2] cycloaddition of indoles with alkenes, including those containing free amines. This technique is vital for constructing sp3-rich cyclobutane-fused scaffolds, which are prominent in drug discovery (Oderinde et al., 2020).
Preparation of Tri-Functionalized Cyclobutanes
Chang et al. (2019) have demonstrated stereoselective syntheses of tri-functionalized cyclobutane scaffolds. Utilizing a protected derivative of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid, they achieved diverse stereoisomers, highlighting the versatility of cyclobutane derivatives in synthetic chemistry (Chang et al., 2019).
Amine-Tolerant [2+2] Photocycloadditions
Mansson and Burns (2022) focused on improving the Kochi-Salomon reaction for synthesizing amine-containing cyclobutanes. Their work enhances the utility of this reaction in developing novel drug scaffolds, particularly for pharmaceuticals containing basic amines and amides (Mansson & Burns, 2022).
properties
IUPAC Name |
2-(trifluoromethyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)3-1-2-4(3)9/h3-4H,1-2,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOSMVOYORVSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)cyclobutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate](/img/structure/B2896480.png)
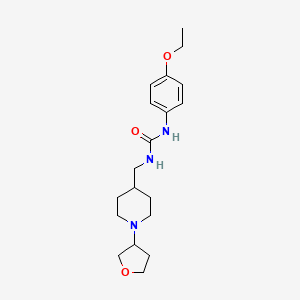
![N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2896482.png)
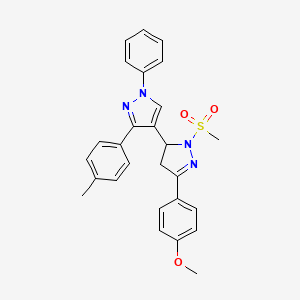
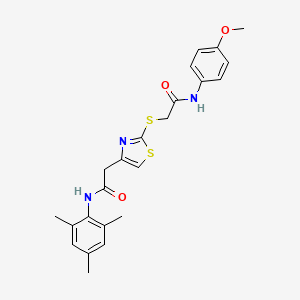
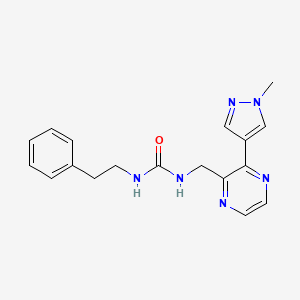
![1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2896487.png)
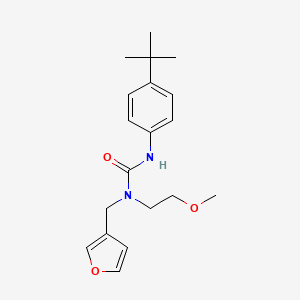
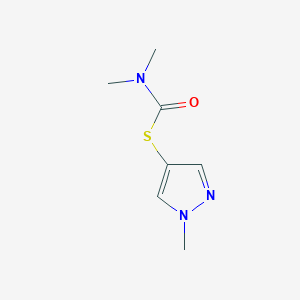
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-butoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2896494.png)
![1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2896495.png)
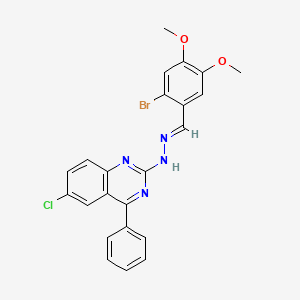
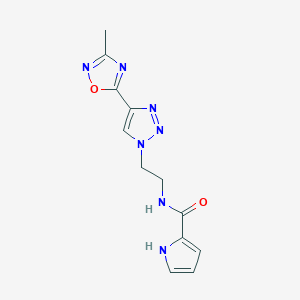
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2896501.png)